
3,3-Difluoroazetidine-1-sulfonamide
Descripción general
Descripción
3,3-Difluoroazetidine-1-sulfonamide is a chemical compound with the CAS Number: 924307-86-8 . It has a molecular weight of 172.16 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C3H6F2N2O2S . The InChI code for this compound is 1S/C3H6F2N2O2S/c4-3(5)1-7(2-3)10(6,8)9/h1-2H2,(H2,6,8,9) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 172.16 .Aplicaciones Científicas De Investigación
Environmental Degradation and Monitoring
Sulfonamide compounds, due to their extensive use, have been a focus of environmental degradation studies. For instance, research into the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate of these compounds, including sulfonamides. These studies suggest that sulfonamides, as part of polyfluoroalkyl substances, undergo microbial and abiotic degradation, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent environmental pollutants (Liu & Mejia Avendaño, 2013).
Pharmacological Applications
Sulfonamide inhibitors have been reviewed extensively for their roles as bacteriostatic antibiotics and in the treatment of various conditions, including bacterial infections, cancer, and viral diseases. These compounds are noted for their broad spectrum of activity and presence in many clinically used drugs across different therapeutic categories, highlighting their importance in drug development and therapy (Gulcin & Taslimi, 2018).
Environmental and Human Health Impact
Studies on polyfluoroalkyl chemicals (PFCs) in human and environmental samples indicate widespread exposure and potential health impacts. For example, research into the levels of PFCs in human blood serum across different populations underscores the ubiquitous nature of these compounds and their potential for bioaccumulation, which raises concerns regarding their environmental persistence and toxicity (Toms et al., 2009).
Anticancer and Antiviral Properties
The exploration of sulfonamide derivatives for their anticancer and antiviral properties has been a significant area of research. These compounds exhibit a variety of mechanisms of action, including inhibition of carbonic anhydrase and matrix metalloproteinases, highlighting their potential in developing new therapeutic agents for treating cancer and viral infections (Scozzafava et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-difluoroazetidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2N2O2S/c4-3(5)1-7(2-3)10(6,8)9/h1-2H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHHENIBRVZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
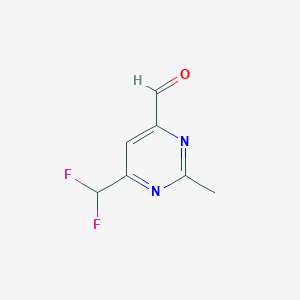

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)
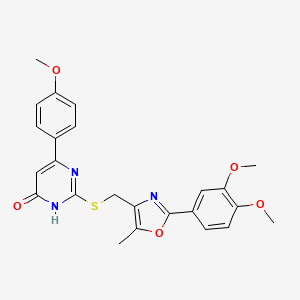
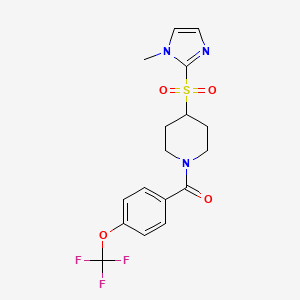
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)
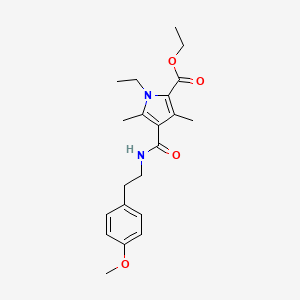
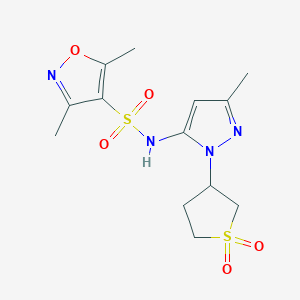
![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
